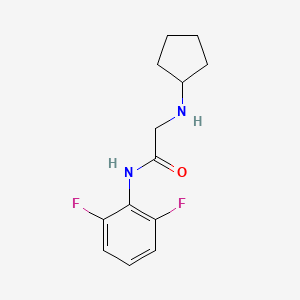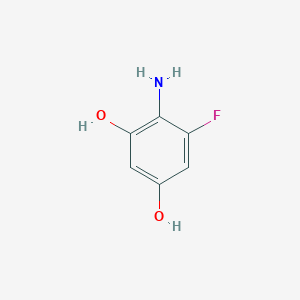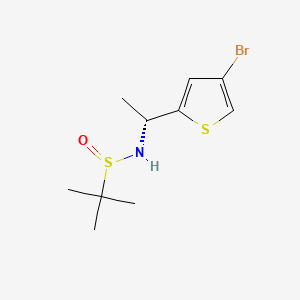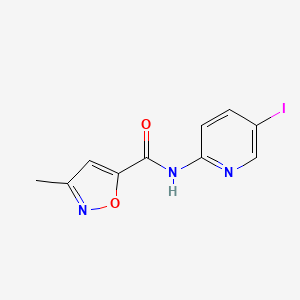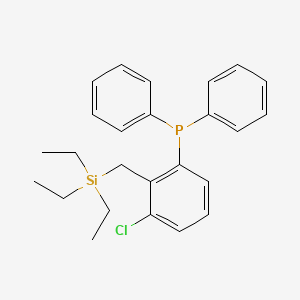
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30ClPSi It is a phosphane derivative that features a chloro-substituted phenyl group and a triethylsilyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of a chloro-substituted phenylphosphane with a triethylsilyl-substituted reagent. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylphosphane and triethylsilyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C.
Catalysts and Solvents: A suitable solvent such as tetrahydrofuran (THF) or toluene is used, and a catalyst like palladium on carbon (Pd/C) may be employed to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors equipped with temperature and pressure control.
Automation: Automated systems are used to monitor and control reaction parameters, ensuring consistent product quality.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed, and rigorous quality control measures are in place to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phenylphosphanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphane complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with molecular targets such as metal ions and enzymes. The triethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its incorporation into various chemical and biological systems. The phosphane moiety can coordinate with metal centers, influencing catalytic activity and reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
(3-Chlorophenyl)diphenylphosphane: Similar structure but lacks the triethylsilyl group.
(2-(Trimethylsilyl)phenyl)diphenylphosphane: Contains a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
(3-Chloro-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of both a chloro and a triethylsilyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased steric bulk and enhanced stability, making it valuable in specific applications where other phosphanes may not be suitable.
Eigenschaften
Molekularformel |
C25H30ClPSi |
|---|---|
Molekulargewicht |
425.0 g/mol |
IUPAC-Name |
[3-chloro-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30ClPSi/c1-4-28(5-2,6-3)20-23-24(26)18-13-19-25(23)27(21-14-9-7-10-15-21)22-16-11-8-12-17-22/h7-19H,4-6,20H2,1-3H3 |
InChI-Schlüssel |
PGQQVPBVWOOZGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CC1=C(C=CC=C1Cl)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


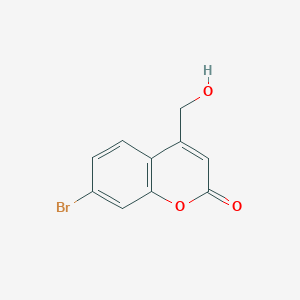
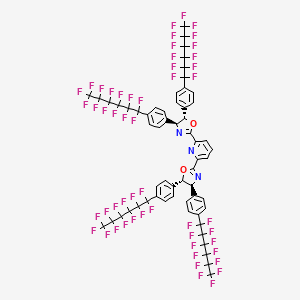
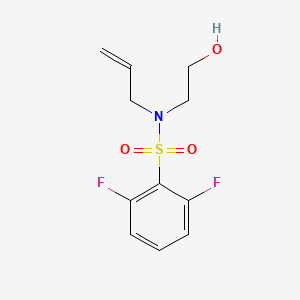
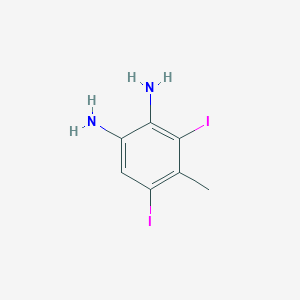
![Ethyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14906661.png)
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

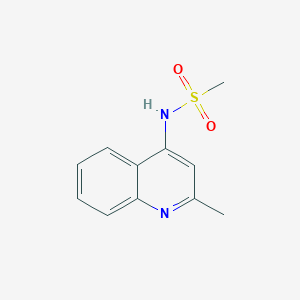
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
